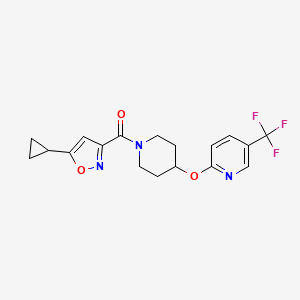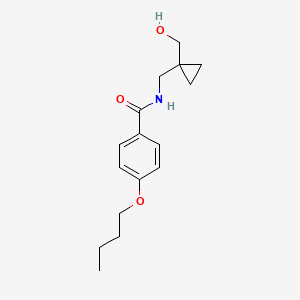
4-butoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-butoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as BOCM and is a member of the benzamide family of compounds. BOCM has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Anticancer Potential
4-butoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s structural features may allow it to interact with specific cellular targets involved in cancer progression .
Radical Bromination Reactions
At the benzylic position, this compound can undergo radical bromination reactions. N-bromosuccinimide (NBS) is commonly used as a bromine source in these reactions. The succinimidyl radical generated from NBS removes a hydrogen atom from the benzylic position, leading to the formation of succinimide. This process is useful in synthetic organic chemistry and can be harnessed for functionalization of aromatic compounds .
Hydromethylation via Protodeboronation
Recent research has explored the catalytic protodeboronation of alkyl boronic esters, including those derived from 4-butoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide. This method allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation. The radical approach employed in this process opens up new synthetic possibilities .
Drug Delivery Systems
The unique cyclopropyl and benzamide moieties in this compound could be exploited for drug delivery applications. Researchers have investigated its use as a carrier for targeted drug delivery, taking advantage of its stability and potential for controlled release. By modifying the substituents, it may be possible to enhance its drug-loading capacity and selectivity .
Agrochemicals and Pesticides
The butoxy group in 4-butoxy-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzamide suggests potential applications in agrochemicals and pesticides. Researchers have explored its insecticidal or herbicidal properties, aiming for compounds that are effective against pests while minimizing environmental impact. Further studies are needed to optimize its efficacy and safety .
Materials Science and Polymer Chemistry
The benzamide portion of the compound could be relevant in materials science and polymer chemistry. It might serve as a building block for designing functional polymers, coatings, or materials with specific properties. Researchers could explore its reactivity in polymerization reactions and investigate its compatibility with other monomers .
properties
IUPAC Name |
4-butoxy-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-2-3-10-20-14-6-4-13(5-7-14)15(19)17-11-16(12-18)8-9-16/h4-7,18H,2-3,8-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWALUFMZVBKPRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

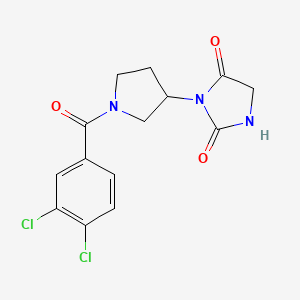
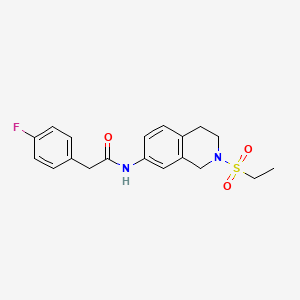

![Tert-butyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B2658807.png)

![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2658811.png)
![1-[(2,5-Dimethylphenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2658813.png)
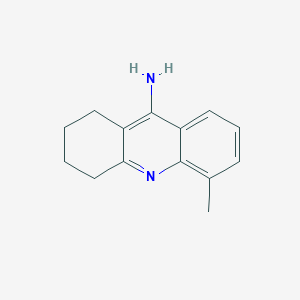
![8-Chloro-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2658815.png)
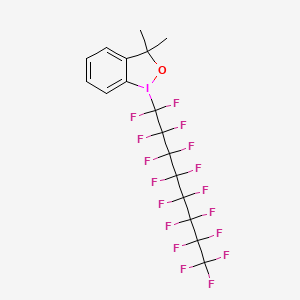
![N-cyclopentyl-4-methyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2658819.png)
![N-[2-[[(4-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]benzamide](/img/structure/B2658820.png)

